molecular formula C13H20N4O B1435946 N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 2097937-35-2

N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No. B1435946
M. Wt: 248.32 g/mol
InChI Key: KWMNUWQXAOTEFL-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, also known as CPP, is a potent and selective inhibitor of the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many cancer cells and has been implicated in the regulation of cell proliferation, survival, and differentiation. CPP has shown promising results in preclinical studies as an anticancer agent, making it a subject of interest in scientific research.

Scientific Research Applications

Antifungal Applications

N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and its derivatives have shown promise as antifungal agents. A study found that synthesized dimethylpyrimidin-derivatives exhibited significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).

Pharmacological Evaluation

Aminopyrimidine derivatives, including those similar to N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, have been evaluated for their pharmacological properties. One such compound showed moderate potency for 5-HT(1A) in binding and functional assays, indicating potential utility in pharmacological applications (Dounay et al., 2009).

Antibacterial Activity

Compounds containing piperidine and pyrimidine structures have been investigated for their antibacterial properties. Microwave-assisted synthesis of these compounds followed by testing for antibacterial activity indicated their potential in this field (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Heterocyclic Derivatives

The compound and its derivatives have been used in the synthesis of various heterocyclic derivatives. These synthesized compounds, incorporating a pyrimidine moiety, have shown utility in organic synthesis, particularly in assembling various N-heterocycles (Ho & Suen, 2013).

Anti-hyperglycemic Evaluation

Novel carboximidamides derived from cyanamides linked with pyrimidine moiety, akin to N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, have been evaluated for their anti-hyperglycemic properties. Such compounds have shown a significant decrease in serum levels of glucose, indicating their potential in treating diabetes (Moustafa et al., 2021).

Antimicrobial Activity of Tricyclic Compounds

The synthesis and characterization of substituted tricyclic compounds, including pyrimidin-4-amine derivatives, revealed significant antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).

properties

IUPAC Name

N-cyclopropyl-6-methoxy-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-18-13-8-12(15-9-16-13)17(10-2-3-10)11-4-6-14-7-5-11/h8-11,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMNUWQXAOTEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N(C2CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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